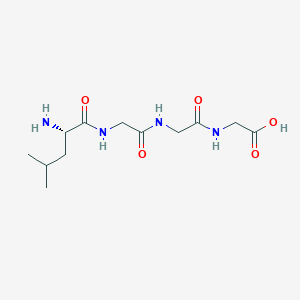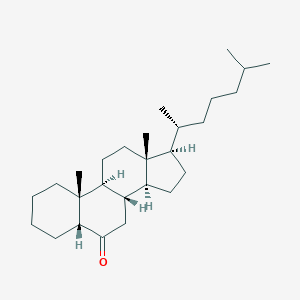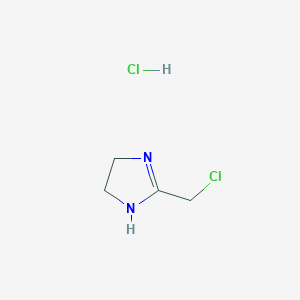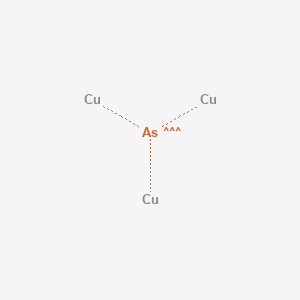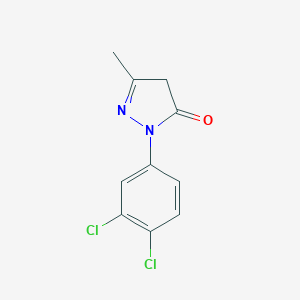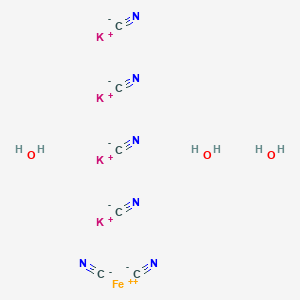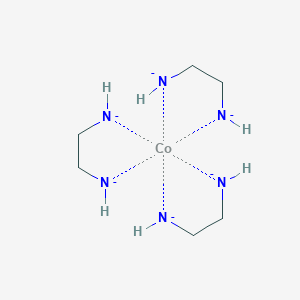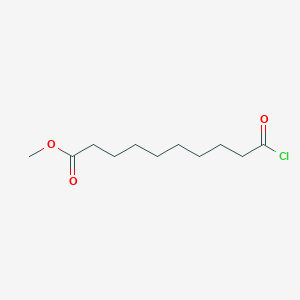
alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DPA, is a synthetic compound that belongs to the family of naphthaleneacetamides. It has been extensively studied for its various biochemical and physiological effects. The compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter.
作用機序
The mechanism of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been found to have anti-inflammatory and anticonvulsant properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and prevent seizures. Additionally, this compound has been found to have antioxidant properties, making it a potential therapeutic agent for the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in various biological processes. Additionally, this compound has anti-inflammatory and anticonvulsant properties, making it a useful tool for studying the mechanisms of these processes. However, this compound has some limitations for lab experiments. It is a synthetic compound, and its effects may differ from those of natural compounds. Additionally, this compound may have off-target effects, making it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide. One potential direction is the development of this compound-based therapeutics for the treatment of Alzheimer's disease. Additionally, the anti-inflammatory and anticonvulsant properties of this compound make it a potential therapeutic agent for the treatment of various inflammatory and neurological diseases. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase and has anti-inflammatory and anticonvulsant properties. This compound has several advantages for lab experiments, although it also has some limitations. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成法
The synthesis of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the reaction of 1-naphthaleneacetic acid with N,N-dipropyl-3-aminopropylamine and isopropyl chloroacetate. The reaction is carried out in the presence of a catalyst and yields this compound as a white crystalline solid. The purity of the compound can be further increased by recrystallization.
科学的研究の応用
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of acetylcholinesterase, making it a potential therapeutic agent for the treatment of Alzheimer's disease. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, this compound has been found to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.
特性
CAS番号 |
14722-20-4 |
|---|---|
分子式 |
C26H40N2O |
分子量 |
396.6 g/mol |
IUPAC名 |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N,N-dipropylpentanamide |
InChI |
InChI=1S/C26H40N2O/c1-7-18-28(19-8-2)25(29)26(21(3)4,17-12-20-27(5)6)24-16-11-14-22-13-9-10-15-23(22)24/h9-11,13-16,21H,7-8,12,17-20H2,1-6H3 |
InChIキー |
KVLFTRVAUZGXFO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
正規SMILES |
CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
同義語 |
α-[3-(Dimethylamino)propyl]-N,N-dipropyl-α-isopropyl-1-naphthaleneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)

